molecular formula C15H11Cl2NO4 B5710342 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5710342
M. Wt: 340.2 g/mol
InChI Key: YHIIQXZSSOULLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. This compound is also known as DCPPA and is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D).

Mechanism of Action

The mechanism of action of DCPPA involves the inhibition of protein phosphatase 2A (PP2A), which is a key regulator of cellular signaling pathways. PP2A is involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and DNA damage response. The inhibition of PP2A by DCPPA leads to the activation of various signaling pathways, which can lead to the induction of apoptosis in cancer cells and the inhibition of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
DCPPA has been shown to have various biochemical and physiological effects. Studies have shown that DCPPA can induce apoptosis in cancer cells by activating the caspase-dependent pathway. DCPPA has also been shown to inhibit the aggregation of beta-amyloid peptides by interacting with the hydrophobic residues of the peptide. In addition, DCPPA has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCPPA has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. DCPPA has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the major limitations of DCPPA is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of DCPPA. One of the major directions is the development of DCPPA-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of the interaction of DCPPA with other proteins and signaling pathways, which can lead to the discovery of new therapeutic targets. Additionally, the study of the pharmacokinetics and pharmacodynamics of DCPPA can provide valuable information for the development of DCPPA-based drugs.

Synthesis Methods

The synthesis of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of DCPPA, which can be further purified using column chromatography.

Scientific Research Applications

DCPPA has been extensively studied for its potential use in various scientific research fields. One of the major applications of DCPPA is in the field of cancer research. Studies have shown that DCPPA has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. DCPPA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-8(19)22-11-4-2-9(3-5-11)15(21)18-10-6-12(16)14(20)13(17)7-10/h2-7,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIIQXZSSOULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl acetate

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